2(1H)-Pyrazinone, 5,6-dimethyl-3-phenyl-

Physicochemical Properties Drug Discovery Lipophilicity

2(1H)-Pyrazinone, 5,6-dimethyl-3-phenyl- (CAS 100142-33-4) is a specifically substituted derivative within the pyrazinone chemotype, characterized by a phenyl ring at the 3-position and methyl groups at the 5- and 6-positions. Its molecular formula is C12H12N2O, with a molecular weight of 200.24 g/mol.

Molecular Formula C12H12N2O
Molecular Weight 200.24 g/mol
CAS No. 100142-33-4
Cat. No. B3044530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2(1H)-Pyrazinone, 5,6-dimethyl-3-phenyl-
CAS100142-33-4
Molecular FormulaC12H12N2O
Molecular Weight200.24 g/mol
Structural Identifiers
SMILESCC1=C(N=C(C(=O)N1)C2=CC=CC=C2)C
InChIInChI=1S/C12H12N2O/c1-8-9(2)14-12(15)11(13-8)10-6-4-3-5-7-10/h3-7H,1-2H3,(H,14,15)
InChIKeyUMGSSMTWYYJZTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Dimethyl-3-phenyl-2(1H)-pyrazinone (CAS 100142-33-4): A Key Substituted Pyrazinone Scaffold for Procurement


2(1H)-Pyrazinone, 5,6-dimethyl-3-phenyl- (CAS 100142-33-4) is a specifically substituted derivative within the pyrazinone chemotype, characterized by a phenyl ring at the 3-position and methyl groups at the 5- and 6-positions [1]. Its molecular formula is C12H12N2O, with a molecular weight of 200.24 g/mol . This compound is a member of a class of heterocyclic building blocks that are integral to the synthesis of diverse bioactive molecules and natural products [2].

Why 2(1H)-Pyrazinone Analogs Cannot Substitute for 5,6-Dimethyl-3-phenyl-2(1H)-pyrazinone


The 5,6-dimethyl-3-phenyl substitution pattern on the 2(1H)-pyrazinone core is not arbitrary; it dictates specific physicochemical and electronic properties that directly impact the compound's behavior in synthetic and biological applications. While the 2(1H)-pyrazinone scaffold is a versatile building block [1], subtle changes in substitution can lead to significant differences in reactivity and downstream performance. For instance, the presence and position of methyl groups alter the electron density of the heterocyclic ring and influence steric hindrance, which is critical in reactions such as Diels-Alder cycloadditions [2]. Therefore, substituting this compound with a structurally similar but non-identical pyrazinone could derail a synthetic pathway or invalidate a biological assay. The following evidence quantifies the specific, verifiable differentiations that justify prioritizing this exact compound.

Quantitative Differentiation Evidence for 5,6-Dimethyl-3-phenyl-2(1H)-pyrazinone (CAS 100142-33-4)


Enhanced Lipophilicity (LogP) Compared to Unsubstituted 3-Phenyl-2(1H)-pyrazinone

The addition of two methyl groups at the 5- and 6-positions significantly increases the compound's lipophilicity compared to the parent 3-phenyl-2(1H)-pyrazinone. This is a critical parameter for membrane permeability and solubility. Computed LogP values indicate a substantial increase in hydrophobicity. For the target compound, 5,6-dimethyl-3-phenyl-2(1H)-pyrazinone, the computed LogP is 2.05 [1]. In contrast, the des-methyl analog, 3-phenyl-2(1H)-pyrazinone (CAS 2882-18-0), has a computed XLogP3-AA value of 0.9 [2].

Physicochemical Properties Drug Discovery Lipophilicity

Increased Molecular Weight and Steric Bulk Compared to Non-Phenylated 5,6-Dimethyl-2(1H)-pyrazinone

The presence of a phenyl ring at the 3-position adds significant molecular weight and steric bulk compared to the simpler 5,6-dimethyl-2(1H)-pyrazinone core. This differentiation is crucial for applications requiring specific molecular recognition or where steric effects modulate reactivity. The target compound has a molecular weight of 200.24 g/mol . Its analog without the 3-phenyl group, 5,6-dimethyl-2(1H)-pyrazinone (CAS 57229-36-4), has a substantially lower molecular weight of 124.14 g/mol .

Synthetic Chemistry Molecular Recognition Building Blocks

Increased Topological Polar Surface Area (TPSA) Relative to Non-Phenylated Analog

The introduction of a phenyl substituent increases the molecular surface area, including the Topological Polar Surface Area (TPSA), which is a key descriptor for predicting intestinal absorption and blood-brain barrier penetration. The target compound, 5,6-dimethyl-3-phenyl-2(1H)-pyrazinone, has a computed TPSA of 45.75 Ų [1]. This is notably larger than the TPSA of its non-phenylated counterpart, 5,6-dimethyl-2(1H)-pyrazinone, which is expected to be significantly lower due to the absence of the phenyl ring (estimated TPSA of a similar 2(1H)-pyrazinone core without phenyl is ~30 Ų).

Physicochemical Properties Drug Discovery Bioavailability

Structural Confirmation and Unique Spectroscopic Fingerprint

The 5,6-dimethyl-3-phenyl-2(1H)-pyrazinone structure has been confirmed by comprehensive spectroscopic characterization, including 1H, 13C, and 2D NMR, as well as IR and Raman spectroscopy [1]. This detailed spectral dataset provides a unique fingerprint for identity verification and purity assessment, which is a critical differentiator from other pyrazinone isomers or analogs. While many analogs may share similar core structures, the specific substitution pattern of this compound results in a distinct and documented set of spectral signatures.

Analytical Chemistry Quality Control Structural Verification

Specific Research and Application Scenarios for 5,6-Dimethyl-3-phenyl-2(1H)-pyrazinone


Synthetic Building Block for Complex Pyrazinone-Derived Molecules

This compound serves as a versatile building block for synthesizing more complex molecules, particularly those containing the pyrazinone core. Its specific substitution pattern makes it a valuable intermediate for constructing natural product analogs and potential drug candidates. The 5- and 6-methyl groups provide steric shielding, while the 3-phenyl ring offers a site for further functionalization via electrophilic aromatic substitution [1]. This dual reactivity, stemming from its unique substitution, is not available in simpler pyrazinone scaffolds.

Physicochemical Probe in Medicinal Chemistry Campaigns

The distinct LogP and TPSA values of this compound make it a useful tool for exploring structure-activity relationships (SAR) and structure-property relationships (SPR) in drug discovery. For example, it can be used to systematically probe the impact of lipophilicity (LogP=2.05 [2]) on target binding and cellular permeability when compared to a less lipophilic analog (LogP=0.9 [3]). This allows medicinal chemists to fine-tune the pharmacokinetic properties of a lead series in a rational, data-driven manner.

Authentic Reference Standard for Analytical Method Development

Due to its fully characterized spectroscopic profile [4], this compound can serve as an authentic reference standard for developing and validating analytical methods (e.g., HPLC, LC-MS, NMR) used to detect, identify, or quantify this specific pyrazinone or related derivatives in complex mixtures. This is crucial for quality control in synthetic chemistry and for tracking metabolites in biological studies.

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